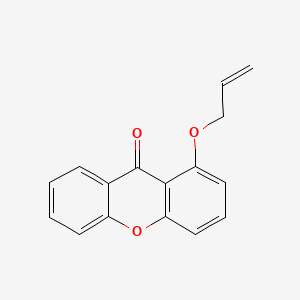
9H-Xanthen-9-one, 1-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 1-(2-propenyloxy)-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1-(2-propenyloxy)- typically involves the alkylation of 9H-xanthen-9-one with an allyl halide under basic conditions. Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted xanthones.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Xanthen-9-one, 1-(2-propenyloxy)- is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties. It is used in research to understand the mechanisms of oxidative stress and inflammation .
Medicine: Due to its structural similarity to other bioactive xanthones, 9H-Xanthen-9-one, 1-(2-propenyloxy)- is investigated for its potential anticancer properties. It is also explored for its role in modulating various biological pathways .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or photostability .
Mecanismo De Acción
The primary mechanism of action of 9H-Xanthen-9-one, 1-(2-propenyloxy)- involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular defense against oxidative damage . By enhancing Nrf2 translocation, the compound helps in counteracting cytotoxicity and promoting cell survival under stress conditions .
Comparación Con Compuestos Similares
- 9H-Xanthen-9-one
- 4-Methoxy-9H-xanthen-9-one
- 1,2,3,4-Tetrahydro-9H-xanthen-9-one
- 9H-Xanthen-9-one oxime
Uniqueness: 9H-Xanthen-9-one, 1-(2-propenyloxy)- stands out due to its unique allyl group, which provides additional sites for chemical modification and enhances its potential biological activities. This structural feature allows for greater versatility in synthetic applications and the development of new derivatives with improved properties .
Propiedades
Número CAS |
92964-91-5 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
1-prop-2-enoxyxanthen-9-one |
InChI |
InChI=1S/C16H12O3/c1-2-10-18-13-8-5-9-14-15(13)16(17)11-6-3-4-7-12(11)19-14/h2-9H,1,10H2 |
Clave InChI |
YTEHUBDNDQJNFC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
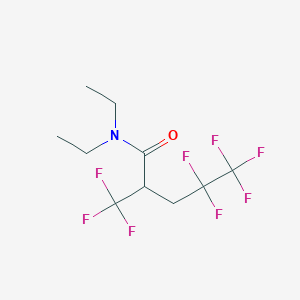
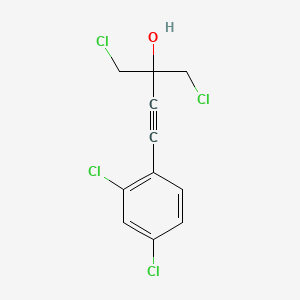
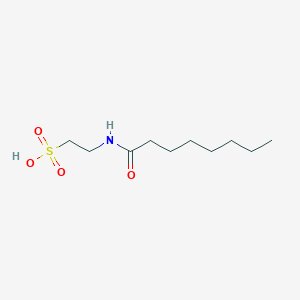

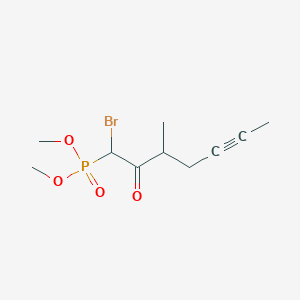
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
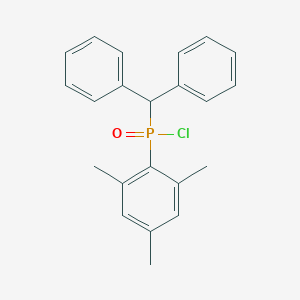
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
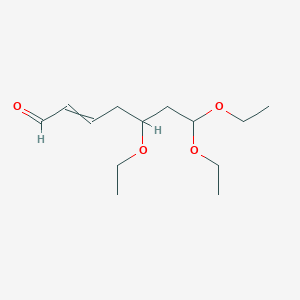
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
